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Compound of Interest

Compound Name: C646

Cat. No.: B1668185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the histone

acetyltransferase (HAT) activity of p300 following inhibition with C646, a selective and

competitive inhibitor. The protocols outlined below are essential for researchers investigating

the role of p300 in various biological processes and for professionals in drug development

targeting p300/CBP for therapeutic intervention.

Introduction to p300 and C646
The E1A binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-

activator with intrinsic histone acetyltransferase (HAT) activity. By acetylating histones and

other proteins, p300 plays a pivotal role in regulating gene expression, cell cycle progression,

DNA damage response, and apoptosis. Dysregulation of p300 activity is implicated in various

diseases, including cancer.

C646 is a potent and selective small molecule inhibitor of p300 HAT activity.[1] It acts as a

competitive inhibitor with respect to acetyl-CoA, with a reported inhibitory constant (Ki) of 400

nM in cell-free assays.[1][2][3] C646 is a valuable tool for elucidating the specific functions of

p300's catalytic activity in cellular processes.
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The following tables summarize key quantitative data for the p300 inhibitor C646, providing a

reference for experimental design.

Table 1: In Vitro Inhibition Data for C646

Parameter Value Assay Conditions Reference(s)

Ki 400 nM

Cell-free p300 HAT

assay, competitive

with acetyl-CoA

[1][2][3]

IC50 ~9 µM

In vitro p300 HAT

domain

acetyltransferase

assay

[4]

Table 2: Cellular Activity of C646
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Cell Line
Effective
Concentration

Observed Effect Reference(s)

Prostate Cancer Cells

(LNCaP, LAPC-4,

PC3, Du145)

20 µM

Induction of apoptosis,

decreased PSA

secretion

[5]

Human Peritoneal

Mesothelial Cells

(HPMCs)

10-40 µM
Down-regulation of

histone H3 acetylation
[6]

Mouse Embryo

Maxillary

Mesenchyme

(MEMM) cells

15 µM
Significant decrease

in H3K9 acetylation
[7]

Acute Myeloid

Leukemia (AML) cells

Lower doses

(unspecified)

Inhibition of

proliferation, induction

of apoptosis

[8]

Non-small cell lung

carcinoma (NSCLC)

cells

10 µM Radiosensitization [1]

Melanoma Cells Not specified

Inhibition of cell cycle

progression, induction

of senescence

[9]

Signaling Pathways and Experimental Workflow
Visualizations
To facilitate a deeper understanding, the following diagrams illustrate key signaling pathways

involving p300 and a typical experimental workflow for studying p300 inhibition.
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p300 Signaling Pathways
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Experimental Setup

Activity Measurement

Data Analysis

1. Cell Culture
(Select appropriate cell line)

2. C646 Treatment
(Dose-response and time-course)

3a. In Vitro HAT Assay
(Using recombinant p300)

3b. Cellular Histone Acetylation
(Western Blot for Ac-Histones)

3c. Reporter Gene Assay
(e.g., NF-κB luciferase)

4. Data Quantification
(Densitometry, Luminescence)

5. Statistical Analysis

6. Conclusion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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